3-溴-4-(氧环己烷-2-基甲氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

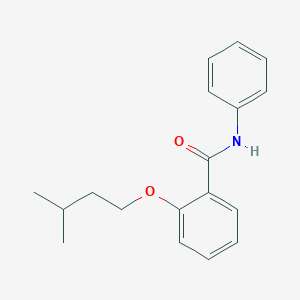

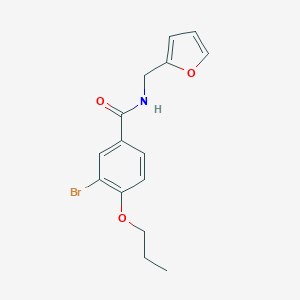

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid, also known as 3-Bromo-4-OMB, is a highly reactive aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 315.2 g/mol and a melting point of approximately 111-112°C. 3-Bromo-4-OMB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of chemical reactions, such as the synthesis of polymers. Additionally, 3-Bromo-4-OMB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.

科学研究应用

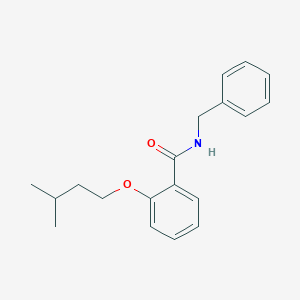

Synthesis of Biphenyl Amides

This compound is utilized in the synthesis of biphenyl amides . Biphenyl amides are important due to their wide range of biological activities, including their use as anti-inflammatory agents and their role in organic light-emitting diodes (OLEDs).

Development of 2-Benzazepine-4-acetic Acid Derivatives

Another application is in the creation of 2-benzazepine-4-acetic acid derivatives . These derivatives are significant in medicinal chemistry for their potential therapeutic properties, such as anticonvulsant activity.

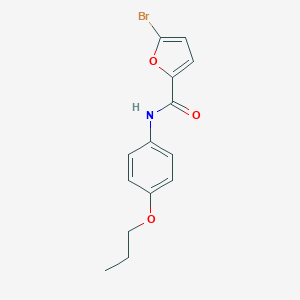

Nonpeptide GPIIb/IIIa Antagonist Analog Synthesis

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is used to synthesize analogs of potent, nonpeptide GPIIb/IIIa antagonists . These antagonists are crucial in preventing platelet aggregation, thereby reducing the risk of thrombosis.

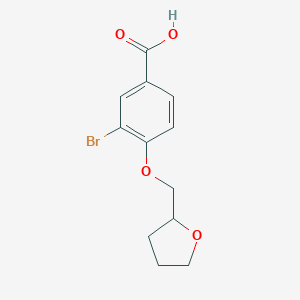

O-Spiro C-Aryl Glucoside Synthesis

The compound is involved in the synthesis of O-spiro C-aryl glucosides . These glucosides have applications in treating diabetes as they act on the glucokinase activator, which plays a role in glucose homeostasis.

Catalytic Agent in Chemical Reactions

It serves as a catalytic agent in various chemical reactions . The bromine atom in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in organic synthesis.

Petrochemical Additive

The compound is also used as a petrochemical additive . Its properties can improve the efficiency of petrochemical processes, such as increasing the octane number in fuels.

Pharmaceutical Testing

Pharmaceutical testing is another key application. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of test results .

Availability for Research Needs

Lastly, 3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is available from various suppliers for scientific research needs . Researchers can obtain this compound to explore its potential in new applications or to further understand its existing uses.

属性

IUPAC Name |

3-bromo-4-(oxolan-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c13-10-6-8(12(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSBDIDLNRBELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(tetrahydro-2-furanylmethoxy)-benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine](/img/structure/B495764.png)

![1-[3-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B495766.png)

![5-bromo-N-[4-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B495771.png)

![N-[4-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B495773.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)

![2-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495775.png)

![3-chloro-N-[4-(2-methoxyethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B495776.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B495777.png)

![2-[(2-Butoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B495781.png)